![molecular formula C19H19N3O3S B1229435 N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-quinolinecarboxamide](/img/structure/B1229435.png)
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-quinolinecarboxamide is an aromatic amide.
Wissenschaftliche Forschungsanwendungen
Radioligand Development for PET Imaging
- (Matarrese et al., 2001): Quinoline-2-carboxamide derivatives, including those similar to N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-quinolinecarboxamide, have been labeled for use as potential radioligands in Positron Emission Tomography (PET) imaging. These compounds are useful in assessing peripheral benzodiazepine type receptors in vivo.
Synthesis and Cytotoxic Activity Studies
- (Deady et al., 2003): Research on carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to quinolinecarboxamides, has shown that these compounds have potent cytotoxic properties against various cancer cell lines.
Inhibitor Synthesis for Enzyme Targeting
- (Depreux et al., 2000): The synthesis of quinoline derivatives has been explored for their potential as inhibitors of specific enzymes, such as sorbitol dehydrogenase.
Material Science and Polymer Research
- (Patil et al., 2011): Studies involving quinoxaline-containing aromatic diamines, which are structurally related to quinolinecarboxamides, have been conducted for the development of new polyamides with potential applications in material science.
Photocatalytic and Magnetic Properties
- (Li et al., 2020): Quinoline-based ligands have been used in the synthesis of octamolybdate complexes with significant electrocatalytic, photocatalytic, and magnetic properties.
Antimicrobial Activity
- (Vieira et al., 2014): Quinoxaline derivatives, which are structurally related to quinolinecarboxamides, have demonstrated antimicrobial activity against various bacterial and yeast strains.
Molecular Modelling and Drug Design
- (McKenna et al., 1989): Molecular modelling studies on phenylquinoline-8-carboxamide compounds have been conducted to understand their interactions with DNA and to correlate these features with biological properties, including antitumor activity.
Eigenschaften
Produktname |
N-[3-(dimethylsulfamoyl)-4-methylphenyl]-2-quinolinecarboxamide |
|---|---|
Molekularformel |
C19H19N3O3S |
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
N-[3-(dimethylsulfamoyl)-4-methylphenyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C19H19N3O3S/c1-13-8-10-15(12-18(13)26(24,25)22(2)3)20-19(23)17-11-9-14-6-4-5-7-16(14)21-17/h4-12H,1-3H3,(H,20,23) |
InChI-Schlüssel |
REWOYCGJXJSSRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C=C2)S(=O)(=O)N(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



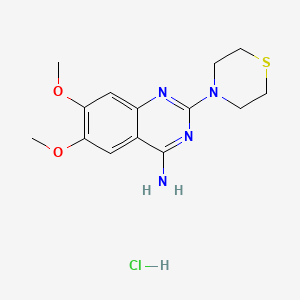
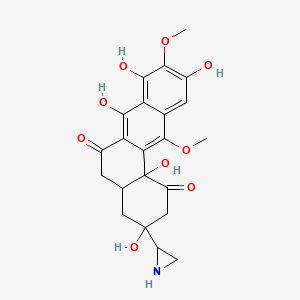


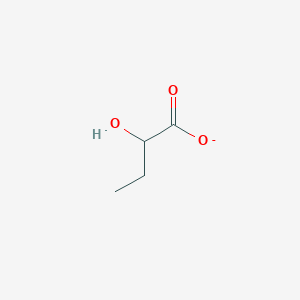

![disodium 6-chloro-4-oxo-10-propyl-4H-pyrano[3,2-g]quinoline-2,8-dicarboxylate](/img/structure/B1229359.png)
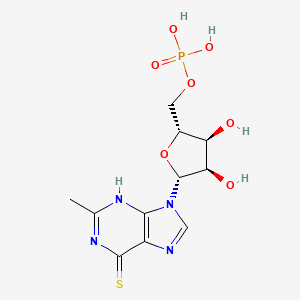
![N-[4-(4-fluorophenyl)sulfonylphenyl]acetamide](/img/structure/B1229364.png)
![2-[2-Hydroxy-6-[[2-[5-[5-(6-hydroxy-4-methoxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1229365.png)
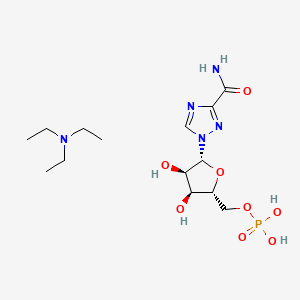
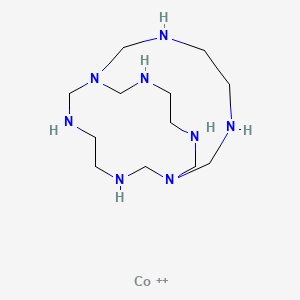
![2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]-N-(2-furanylmethyl)acetamide](/img/structure/B1229373.png)
![1-[[1-(2-Methoxyanilino)-4-isoquinolinyl]-oxomethyl]-4-piperidinecarboxamide](/img/structure/B1229376.png)